molecular formula C14H8Cl2N2OS B2653711 4-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide CAS No. 313372-08-6

4-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2653711
CAS No.: 313372-08-6
M. Wt: 323.19
InChI Key: UNADPWLMHDXFRX-UHFFFAOYSA-N
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Description

4-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Scientific Research Applications

Future Directions

The future directions for research on “4-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide” and similar compounds could include further exploration of their anti-tubercular activity and the development of more effective synthetic pathways . Additionally, more research could be conducted to understand their mechanism of action and to evaluate their safety and potential hazards.

Preparation Methods

The synthesis of 4-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 6-chloro-2-aminobenzothiazole. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Chemical Reactions Analysis

4-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of essential proteins in bacteria and fungi, leading to cell death. In anti-inflammatory applications, it inhibits the cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins .

Comparison with Similar Compounds

Similar compounds to 4-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide include:

The uniqueness of this compound lies in its dual chloro substitution, which enhances its reactivity and biological activity compared to other benzothiazole derivatives.

Properties

IUPAC Name

4-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2OS/c15-9-3-1-8(2-4-9)13(19)18-14-17-11-6-5-10(16)7-12(11)20-14/h1-7H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNADPWLMHDXFRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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